3-CyclopentyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CyclopentyloxyphenylZinc bromide is an organozinc compound that features a phenyl ring substituted with a cyclopentyloxy group and a zinc bromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-CyclopentyloxyphenylZinc bromide typically involves the reaction of 3-cyclopentyloxyphenyl bromide with zinc in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Cyclopentyloxyphenyl bromide+Zn→3-CyclopentyloxyphenylZinc bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-CyclopentyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
3-CyclopentyloxyphenylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used to synthesize biologically active molecules for pharmaceutical research.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-CyclopentyloxyphenylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its reactivity with electrophiles and nucleophiles.
Comparison with Similar Compounds
Similar Compounds
PhenylZinc bromide: Lacks the cyclopentyloxy group, making it less sterically hindered.
3-MethoxyphenylZinc bromide: Contains a methoxy group instead of a cyclopentyloxy group, which affects its reactivity and solubility.
Uniqueness
3-CyclopentyloxyphenylZinc bromide is unique due to the presence of the cyclopentyloxy group, which can influence its steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where such properties are advantageous.
Properties
Molecular Formula |
C11H13BrOZn |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);cyclopentyloxybenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
DPZDZNWOLFBDLI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)OC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.